Benzyl 3-((tert-butoxycarbonyl)amino)-3-cyanopyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

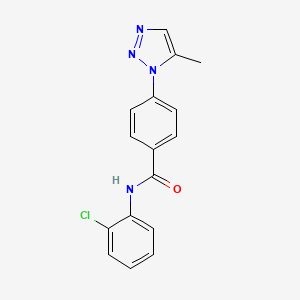

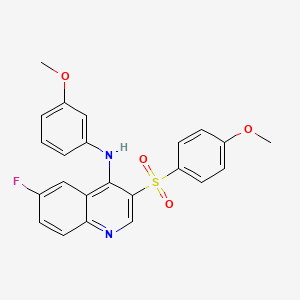

“Benzyl 3-((tert-butoxycarbonyl)amino)-3-cyanopyrrolidine-1-carboxylate” is a chemical compound. It is a derivative of pyrrolidine, which is a cyclic amine. The compound contains a benzyl group, a tert-butoxycarbonyl (Boc) group, and a cyanopyrrolidine group .

Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs can be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)N(CCC(O)=O)Cc1ccccc1 . This indicates that the compound contains a benzyl group (Cc1ccccc1), a tert-butoxycarbonyl group (CC©©OC(=O)N), and a cyanopyrrolidine group (CCC(O)=O).

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

The tert-butyloxycarbonyl (Boc) protecting group plays a crucial role in peptide synthesis. Boc-protected amino acids are widely used as building blocks for assembling peptides. In particular, Boc-AAILs (amino acid ionic liquids) derived from this compound have been employed as starting materials in dipeptide synthesis. These Boc-AAILs enhance amide formation without the need for additional base, resulting in efficient peptide yields .

Drug Discovery

The pyrrolidine ring, present in this compound, is a versatile scaffold for novel biologically active molecules. Medicinal chemists often explore pyrrolidine derivatives due to their sp3-hybridization, stereochemistry contributions, and three-dimensional coverage. Researchers have reported bioactive compounds containing the pyrrolidine ring, which could be relevant for drug development .

Asymmetric Synthesis

The compound’s unique structure allows for asymmetric synthesis. For instance, enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids can be synthesized via organocatalytic enantioselective Michael addition reactions. These chiral derivatives find applications in various fields, including pharmaceuticals and agrochemicals .

Chemical Protection Strategies

The Boc group provides chemical protection for amino functions. By converting stable Ts-NH (tosylamide) into acid-labile Boc-NH functions, researchers can manipulate the reactivity of specific functional groups. This strategy is valuable in organic synthesis and drug development .

Ionic Liquids

Ionic liquids containing Boc-protected amino acids have been explored. These room-temperature ionic liquids (Boc-AAILs) expand the applicability of amino acid ionic liquids in organic synthesis. Researchers have used them as solvents, synthetic supports, and reagents in peptide chemistry .

Synthetic Intermediates

The compound serves as an intermediate in the synthesis of natural products. For example, it is involved in the preparation of ®-tert-butyl benzyl(1-((tert-butoxycarbonyl)amino)-3-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B. Jaspine B exhibits cytotoxic activity against several human carcinoma cell lines .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

benzyl 3-cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-17(2,3)25-15(22)20-18(12-19)9-10-21(13-18)16(23)24-11-14-7-5-4-6-8-14/h4-8H,9-11,13H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTVAQIBEQYMQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2636755.png)

![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2636756.png)

![3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide](/img/structure/B2636764.png)

![6-Methyl-3-[2-oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2636766.png)

![5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione](/img/structure/B2636768.png)

![9-((4-(3-methoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2636771.png)